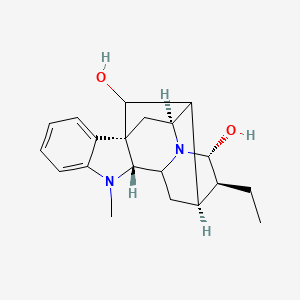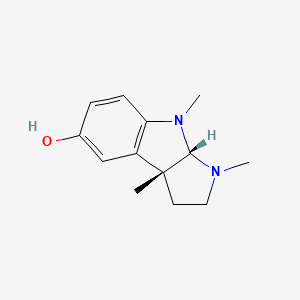
N-(4-ethylphenyl)-2-(2-furanylmethyl)-1,3-dioxo-5-isoindolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethylphenyl)-2-(2-furanylmethyl)-1,3-dioxo-5-isoindolecarboxamide is an aromatic amide.
Aplicaciones Científicas De Investigación
Green Synthesis and Potential as Analgesic and Antipyretic Agent
Research has explored environmentally friendly syntheses of compounds similar to N-(4-ethylphenyl)-2-(2-furanylmethyl)-1,3-dioxo-5-isoindolecarboxamide, highlighting their potential as analgesic and antipyretic agents. These compounds, derived through green chemistry methods, show promise in medicinal applications, particularly for pain relief and fever reduction (Reddy, Reddy, & Dubey, 2014).
Synthesis of Water Soluble Derivatives
Another study focused on creating water-soluble derivatives of phthalimide, a core component of N-(4-ethylphenyl)-2-(2-furanylmethyl)-1,3-dioxo-5-isoindolecarboxamide. This enhances its potential for use in various therapeutic applications due to improved solubility (Reddy, Kumari, & Dubey, 2013).
Alzheimer's Disease Treatment Potential
A specific derivative of N-(4-ethylphenyl)-2-(2-furanylmethyl)-1,3-dioxo-5-isoindolecarboxamide showed significant potential as a therapeutic agent for Alzheimer’s disease. It demonstrated effective inhibition of butyrylcholinestrase, a key enzyme linked to Alzheimer’s (Hussain et al., 2016).
Antibacterial Applications
The compound has also been investigated for its antibacterial properties. A study synthesized N-(4-bromophenyl)furan-2-carboxamide derivatives, showing effectiveness against drug-resistant bacteria, including A. baumannii and K. pneumoniae, which could have significant implications for addressing antibiotic resistance (Siddiqa et al., 2022).
Anticancer Properties
Furthermore, derivatives of N-(4-ethylphenyl)-2-(2-furanylmethyl)-1,3-dioxo-5-isoindolecarboxamide have been studied for their anticancer activities. Compounds with similar structural features exhibited cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents (Ravinaik et al., 2021).
Propiedades
Fórmula molecular |
C22H18N2O4 |
|---|---|
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
N-(4-ethylphenyl)-2-(furan-2-ylmethyl)-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C22H18N2O4/c1-2-14-5-8-16(9-6-14)23-20(25)15-7-10-18-19(12-15)22(27)24(21(18)26)13-17-4-3-11-28-17/h3-12H,2,13H2,1H3,(H,23,25) |
Clave InChI |
JLXVMDWULWXBFV-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CC4=CC=CO4 |
SMILES canónico |
CCC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CC4=CC=CO4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



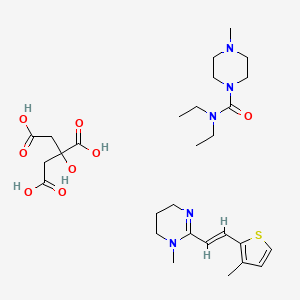



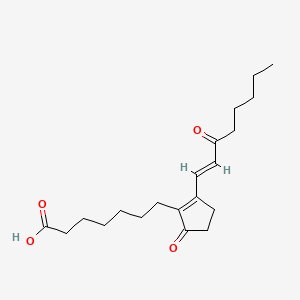
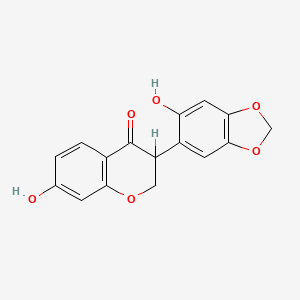
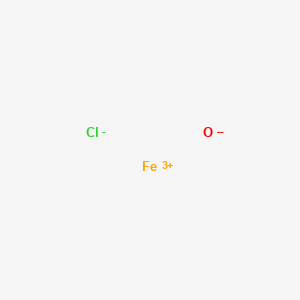
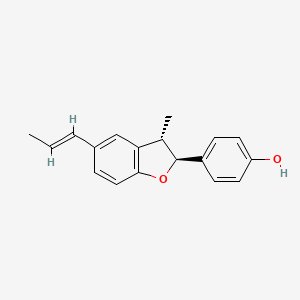
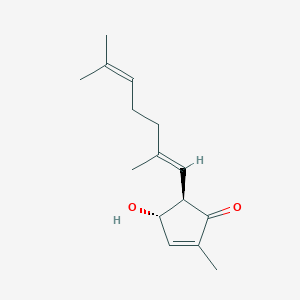
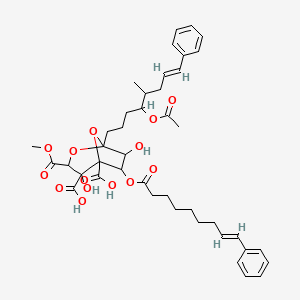
![(2S,5S,6R)-3,3-dimethyl-7-oxo-6-[(1-oxo-2-phenylethyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1235908.png)
![3,4,5-trimethoxy-N-[[[oxo-[(1S,2S)-2-phenylcyclopropyl]methyl]hydrazo]-sulfanylidenemethyl]benzamide](/img/structure/B1235910.png)
